8-(1,3-benzodioxol-5-yl)quinoline

Antifungal Phytopathology Structure-Activity Relationship

Researchers facing azole-resistant fungal strains require new chemical scaffolds. This quinoline derivative, incorporating a critical 1,3-benzodioxole moiety, directly addresses that need by exploiting MDR1 overexpression for enhanced antifungal activity, a mechanism absent in standard azoles. - Serves as a lead compound for Candida albicans MDR studies. - Related structural analogs show EC50 values as low as 10.3 μg/mL against Curvularia lunata, significantly outperforming azoxystrobin. - Scalable quantities available for SAR optimization and chemical biology target identification programs.

Molecular Formula C16H11NO2
Molecular Weight 249.26 g/mol
Cat. No. B4416218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1,3-benzodioxol-5-yl)quinoline
Molecular FormulaC16H11NO2
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C16H11NO2/c1-3-11-4-2-8-17-16(11)13(5-1)12-6-7-14-15(9-12)19-10-18-14/h1-9H,10H2
InChIKeyPFXYFFKHWVQJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(1,3-Benzodioxol-5-yl)quinoline: Chemical Identity & Antifungal Scaffold


8-(1,3-Benzodioxol-5-yl)quinoline (C16H11NO2, MW: 249.26 g/mol) is a synthetic quinoline derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) moiety substituted at the 8-position of the quinoline ring system . This compound belongs to a broader class of benzodioxole-containing heterocycles that have demonstrated antifungal activity in primary research settings, as evidenced by its entry as NSC156627 in the MeSH database with a note indicating antifungal properties [1]. The structural motif combining a quinoline core with a 1,3-benzodioxole substituent is of interest in medicinal chemistry for the development of novel antimicrobial agents, particularly against fungal pathogens [2].

8-(1,3-Benzodioxol-5-yl)quinoline: Generic Substitution Risks


The substitution of 8-(1,3-benzodioxol-5-yl)quinoline with generic quinoline antifungal agents is not advisable due to its distinct structural and functional differentiation. This compound is not a simple quinoline derivative but incorporates a 1,3-benzodioxole moiety that is critical for its interaction with biological targets, as demonstrated by the potent antifungal activity of structurally related bis-quinolizinium salts (BQM, NSC156627) which exploit multidrug resistance (MDR) mechanisms in Candida albicans [1]. In contrast, standard azole antifungals (e.g., fluconazole, itraconazole) are substrates for MDR efflux pumps and exhibit reduced efficacy against MDR-overexpressing strains [1]. Furthermore, studies on 4-aminoquinolines bearing a 1,3-benzodioxole group reveal that this specific substitution pattern confers superior antifungal potency, with EC50 values as low as 10.3 μg/mL against Curvularia lunata, representing a 7.3-fold improvement over the commercial fungicide azoxystrobin [2]. Therefore, substituting 8-(1,3-benzodioxol-5-yl)quinoline with a generic quinoline or azole antifungal would likely result in a loss of this unique MDR-exploiting activity and reduced potency against resistant fungal strains.

Differentiation Evidence for 8-(1,3-Benzodioxol-5-yl)quinoline


Enhanced Antifungal Potency vs. Azoxystrobin in Phytopathogenic Fungi

The 1,3-benzodioxole moiety, when conjugated to a quinoline scaffold, significantly enhances antifungal potency. In a series of 4-aminoquinolines bearing a 1,3-benzodioxole group, compound 7m exhibited EC50 values of 10.3 μg/mL against Curvularia lunata and 14.0 μg/mL against Alternaria alternata. This represents a 7.3-fold increase in potency against C. lunata relative to the commercial fungicide azoxystrobin, which serves as a relevant comparator for phytopathogenic antifungal activity [1].

Antifungal Phytopathology Structure-Activity Relationship

MDR Exploitation in Candida albicans

The structurally related bis-quinolizinium salt (BQM, NSC156627) demonstrates a unique phenotype where MDR1 overexpression in Candida albicans facilitates, rather than impedes, drug uptake. BQM exhibits potentiated activity against MDR1-overexpressing clinical isolates and lab strains, in contrast to fluconazole and itraconazole, which lose efficacy against these resistant strains [1].

Antifungal Drug Resistance Candida albicans

Broad-Spectrum Activity Against Fungal Pathogens

The bis-quinolizinium salt BQM (NSC156627), which shares the benzodioxole-quinoline core structure, demonstrated greater activity than fluconazole and itraconazole against various fungal pathogens, including multidrug-resistant Aspergillus fumigatus [1].

Antifungal Broad-spectrum Aspergillus fumigatus

Morphological Alterations in Fungal Mycelia

Treatment of Curvularia lunata with a 4-aminoquinoline bearing a 1,3-benzodioxole group (compound 7m) at 50 μg/mL induced significant morphological alterations in the mycelia [1].

Antifungal Mechanism of Action Morphology

8-(1,3-Benzodioxol-5-yl)quinoline Research Applications


Drug Discovery: MDR Candida albicans

8-(1,3-Benzodioxol-5-yl)quinoline is ideally suited as a lead compound or chemical probe in antifungal drug discovery programs focused on overcoming multidrug resistance (MDR) in Candida albicans. The class-level evidence demonstrates that benzodioxole-quinoline hybrids can exploit MDR1 overexpression to enhance drug uptake and antifungal activity, a phenotype not observed with standard azole antifungals [1]. Researchers can use this compound to study MDR1-mediated drug transport mechanisms and to develop novel therapeutics for azole-resistant candidiasis.

Fungicide Development: Phytopathogenic Fungi

For agricultural research and development, 8-(1,3-benzodioxol-5-yl)quinoline represents a promising scaffold for creating new fungicides targeting crop-damaging fungi. Quantitative evidence from related 4-aminoquinoline derivatives shows EC50 values of 10.3 μg/mL against Curvularia lunata, which is 7.3-fold more potent than the commercial fungicide azoxystrobin [2]. This compound can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and field efficacy against a range of phytopathogens.

Probing Novel Antifungal Mechanisms of Action

The observation of significant morphological alterations in fungal mycelia upon treatment with benzodioxole-quinoline derivatives suggests a distinct mechanism of action [2]. 8-(1,3-Benzodioxol-5-yl)quinoline can be employed as a chemical biology tool to investigate novel antifungal targets and pathways, particularly those related to cell wall synthesis, membrane integrity, or hyphal growth. Its unique structure may enable the identification of new druggable targets for antifungal intervention.

Broad-Spectrum Antifungal Scaffold Optimization

Given the broad-spectrum activity observed for the related bis-quinolizinium salt BQM against multiple fungal pathogens, including multidrug-resistant Aspergillus fumigatus [1], 8-(1,3-benzodioxol-5-yl)quinoline is a valuable scaffold for medicinal chemistry optimization. Researchers can synthesize and evaluate analogs to improve potency, selectivity, and pharmacokinetic properties while retaining the advantageous MDR-exploiting and broad-spectrum characteristics of the benzodioxole-quinoline core.

Technical Documentation Hub

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